molecular formula C15H13BrN2O3 B5526521 3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole

Cat. No.: B5526521
M. Wt: 349.18 g/mol
InChI Key: QGVOMMRPZGZVGH-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a bromine atom, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Bromination: The furan ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.

    Coupling of the furan and oxadiazole rings: The final step involves coupling the brominated furan ring with the oxadiazole ring using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used as an anticancer agent, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
  • 3-(5-Iodofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole

Uniqueness

3-(5-Bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific arrangement of the furan and oxadiazole rings also contributes to its unique properties.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-19-11-5-2-10(3-6-11)4-9-14-17-15(18-21-14)12-7-8-13(16)20-12/h2-3,5-8H,4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVOMMRPZGZVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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